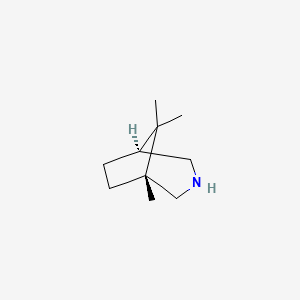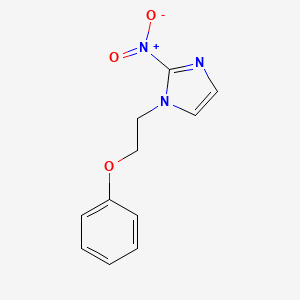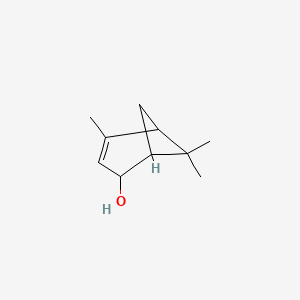
N-(1-((2-Aminoethyl)thio)propan-2-yl)-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-((2-Aminoethyl)thio)propan-2-yl)-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((2-Aminoethyl)thio)propan-2-yl)-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine typically involves multiple steps, including the formation of the quinoline core, introduction of the methoxy and methyl groups, and the attachment of the aminoethylsulfanyl and trifluoromethylphenoxy groups. Common synthetic methods include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Substituents: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of Functional Groups: The aminoethylsulfanyl and trifluoromethylphenoxy groups can be attached using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-((2-Aminoethyl)thio)propan-2-yl)-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The aminoethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy and trifluoromethylphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the quinoline core can produce tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
N-(1-((2-Aminoethyl)thio)propan-2-yl)-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of N-(1-((2-Aminoethyl)thio)propan-2-yl)-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell death in cancer cells. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness
N-(1-((2-Aminoethyl)thio)propan-2-yl)-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethylphenoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propiedades
IUPAC Name |
N-[1-(2-aminoethylsulfanyl)propan-2-yl]-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O2S/c1-14-7-9-28-21-18(29-15(2)13-32-10-8-27)12-19(30-3)22(20(14)21)31-17-6-4-5-16(11-17)23(24,25)26/h4-7,9,11-12,15,29H,8,10,13,27H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTHNSUIBCGKFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)NC(C)CSCCN)OC)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10913177 |
Source


|
| Record name | N-{1-[(2-Aminoethyl)sulfanyl]propan-2-yl}-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10913177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98586-86-8 |
Source


|
| Record name | 8-((5'-Amino-1'-methyl-3'-thiapentyl)amino)-6-methoxy-4-methyl-5-((3-trifluoromethyl)phenoxy)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098586868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{1-[(2-Aminoethyl)sulfanyl]propan-2-yl}-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10913177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














